2-((4-(Ethyl(2-(trimethylammonio)ethyl)amino)phenyl)azo)-6-methoxy-3-methylbenzothiazolium dithiocyanate
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Overview
Description
2-((4-(Ethyl(2-(trimethylammonio)ethyl)amino)phenyl)azo)-6-methoxy-3-methylbenzothiazolium dithiocyanate is a complex organic compound that belongs to the class of azo dyes. Azo dyes are characterized by the presence of one or more azo groups (-N=N-) which are responsible for their vivid colors. This particular compound is known for its applications in various fields due to its unique chemical structure and properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((4-(Ethyl(2-(trimethylammonio)ethyl)amino)phenyl)azo)-6-methoxy-3-methylbenzothiazolium dithiocyanate typically involves multiple steps. One common method includes the diazotization of an aromatic amine followed by coupling with another aromatic compound. The reaction conditions often require acidic environments and controlled temperatures to ensure the stability of the azo group.
Industrial Production Methods
Industrial production of this compound may involve large-scale diazotization and coupling reactions. The use of continuous flow reactors can enhance the efficiency and yield of the process. Additionally, the purification of the final product is crucial and may involve techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various chemical reactions, including:
Oxidation: The azo group can be oxidized to form different products.
Reduction: Reduction of the azo group can lead to the formation of amines.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or hydrogen gas in the presence of a catalyst can be used.
Substitution: Conditions vary depending on the substituent, but typical reagents include halogens and nucleophiles.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the azo group typically yields aromatic amines, while oxidation can produce various oxidized derivatives.
Scientific Research Applications
2-((4-(Ethyl(2-(trimethylammonio)ethyl)amino)phenyl)azo)-6-methoxy-3-methylbenzothiazolium dithiocyanate has several applications in scientific research:
Chemistry: Used as a dye in various chemical reactions to track reaction progress.
Biology: Employed in staining techniques for microscopy.
Medicine: Investigated for potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the textile industry for dyeing fabrics due to its vibrant color and stability.
Mechanism of Action
The mechanism by which this compound exerts its effects involves interactions with cellular components. The azo group can interact with proteins and nucleic acids, leading to various biological effects. The molecular targets and pathways involved are still under investigation, but it is believed that the compound can interfere with cellular processes such as DNA replication and protein synthesis.
Comparison with Similar Compounds
Similar Compounds
Sulfathiazole: An antimicrobial drug with a thiazole ring.
Ritonavir: An antiretroviral drug containing a thiazole moiety.
Abafungin: An antifungal drug with a thiazole structure.
Uniqueness
What sets 2-((4-(Ethyl(2-(trimethylammonio)ethyl)amino)phenyl)azo)-6-methoxy-3-methylbenzothiazolium dithiocyanate apart is its unique combination of an azo group with a benzothiazolium ring, which imparts distinct chemical and biological properties. This combination allows for a wide range of applications and makes it a valuable compound in various fields.
Properties
CAS No. |
97861-99-9 |
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Molecular Formula |
C24H31N7OS3 |
Molecular Weight |
529.8 g/mol |
IUPAC Name |
2-[N-ethyl-4-[(6-methoxy-3-methyl-1,3-benzothiazol-3-ium-2-yl)diazenyl]anilino]ethyl-trimethylazanium;dithiocyanate |
InChI |
InChI=1S/C22H31N5OS.2CHNS/c1-7-26(14-15-27(3,4)5)18-10-8-17(9-11-18)23-24-22-25(2)20-13-12-19(28-6)16-21(20)29-22;2*2-1-3/h8-13,16H,7,14-15H2,1-6H3;2*3H/q+2;;/p-2 |
InChI Key |
TWPFOFBCQAWUTH-UHFFFAOYSA-L |
Canonical SMILES |
CCN(CC[N+](C)(C)C)C1=CC=C(C=C1)N=NC2=[N+](C3=C(S2)C=C(C=C3)OC)C.C(#N)[S-].C(#N)[S-] |
Origin of Product |
United States |
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